molecular formula C8H9N3O6 B1310068 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol CAS No. 99610-72-7

2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol

Cat. No. B1310068
CAS RN: 99610-72-7
M. Wt: 243.17 g/mol
InChI Key: OABRBVCUJIJMOB-UHFFFAOYSA-N
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Description

The compound 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol is a chemical species that can be inferred to have a structure related to dinitrophenol derivatives. While the provided papers do not directly discuss this compound, they do provide insights into similar molecular structures and their properties. For instance, the first paper discusses a molecular salt that includes a 2-aminopyridinium cation and a 2-methoxycarbonyl-4,6-dinitrophenolate anion, which shares the dinitrophenol moiety with the compound of interest .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, as seen in the second paper, which describes a two-step synthesis of O-(2,4-dinitrophenyl)hydroxylamine. This process could be analogous to the synthesis of this compound, where an aminating agent is used to introduce the amino group to the dinitrophenol framework .

Molecular Structure Analysis

The molecular structure of compounds similar to this compound can be complex. The first paper details a molecular salt with a planar 2-aminopyridinium cation and a slightly twisted 2-methoxycarbonyl-4,6-dinitrophenolate anion. The dihedral angle between the rings in the cation and anion is minimal, suggesting a relatively flat molecular conformation .

Chemical Reactions Analysis

Chemical reactions involving dinitrophenol derivatives can be diverse. The second paper's focus on the synthesis of substituted N-benzoyliminopyridinium ylides through N-amination/benzoylation of pyridines indicates that dinitrophenol derivatives can participate in complex organic reactions, potentially leading to a variety of products with different substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of dinitrophenol derivatives are not directly discussed in the provided papers. However, the extended layers and hydrogen bonding patterns described in the first paper suggest that these compounds could exhibit solid-state stability and potential for intermolecular interactions. The weak π-π interactions between benzene rings mentioned in the same paper could also influence the compound's solubility and crystallinity .

Scientific Research Applications

Fluorescence Quenching and Toxicity Studies

Dinitrophenols (DNPs), including 2,4-dinitrophenol and related compounds, are explored for their fluorescence quenching properties and potential toxicity mechanisms. These studies shed light on DNPs' inhibitory effects on proton translocation through mitochondrial membranes, impacting oxidative phosphorylation. The fluorescence quenching of tryptophan by DNPs like 2,4-DNP and DNOC (4,6-dinitro-orthocresol) has been linked to their toxicity, providing insights into their hazardous effects on metabolism, leucocyte levels, and potential carcinogenicity (Huţanu & Pintilie, 2013).

Synthesis and Energetic Properties

Research has delved into the synthesis and energetic properties of dinitrophenol derivatives, including 4-Diazo-2,6-dinitrophenol, for potential applications in the synthesis of high-energy materials. These studies contribute to the development of novel compounds with specific thermal stability and sensitivity characteristics, enriching the arsenal of materials available for various technological applications (Klapötke, Preimesser, & Stierstorfer, 2015).

Antimicrobial Agents

The chemical manipulation of dinitrophenol compounds to produce antimicrobial agents has been a subject of interest. For instance, formazans derived from Mannich base of dinitrophenol-linked thiadiazoles exhibit moderate antimicrobial activity against pathogens like Escherichia coli and Salmonella typhi. Such research paves the way for the development of new antimicrobial compounds that can contribute to medical and agricultural applications (Sah, Bidawat, Seth, & Gharu, 2014).

Analytical Chemistry Applications

The chemical properties of dinitrophenol derivatives are exploited in analytical chemistry for the separation and characterization of complex mixtures. For instance, dinitrophenyl-labelled amino acids have been successfully separated using micellar liquid chromatography, demonstrating the utility of dinitrophenol derivatives in enhancing chromatographic analyses. This application is crucial in bioanalytical studies, facilitating the detailed examination of amino acid compositions in various biological samples (Boichenko, Kulikov, Loginova, & Iwashchenko, 2007).

Environmental Remediation

The degradation of dinitrophenols by photoautotrophic microorganisms highlights an environmental application, where specific cyanobacteria and microalgae strains show potential in removing toxic compounds from industrial wastewater. This bioremediation approach offers a sustainable method to mitigate the environmental impact of industrial pollutants, contributing to cleaner water resources (Hirooka, Nagase, Hirata, & Miyamoto, 2006).

Mechanism of Action

Action Environment:

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Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Nitrophenols, for instance, are generally considered toxic and potentially explosive . Ethanolamines can be irritant and corrosive .

Future Directions

The future research directions would likely involve exploring the potential applications of this compound, such as its use in medicine or materials science .

Biochemical Analysis

Biochemical Properties

2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol plays a vital role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with reductases and oxidases, influencing redox reactions within cells. The nature of these interactions often involves the modification of enzyme activity, either through inhibition or activation, depending on the specific biochemical context .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress responses and metabolic regulation. Additionally, it can alter cellular metabolism by modulating the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, leading to either inhibition or activation of their catalytic functions. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are characterized by its stability, degradation, and long-term impacts on cellular function. Over time, this compound may undergo degradation, leading to changes in its biochemical activity. Long-term studies have shown that it can have sustained effects on cellular processes, including prolonged modulation of enzyme activity and gene expression .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, indicating specific dosage ranges where the compound transitions from being beneficial to harmful .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as reductases and oxidases, influencing metabolic flux and metabolite levels. This compound can modulate the activity of key metabolic enzymes, thereby affecting the overall metabolic state of the cell. Its involvement in redox reactions is particularly noteworthy, as it can alter the balance between oxidative and reductive processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For instance, it may be transported into mitochondria, where it can influence mitochondrial function and energy metabolism .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization within mitochondria, for example, allows it to directly influence mitochondrial enzymes and metabolic processes .

properties

IUPAC Name

2-(2-hydroxyethylamino)-4,6-dinitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O6/c12-2-1-9-6-3-5(10(14)15)4-7(8(6)13)11(16)17/h3-4,9,12-13H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABRBVCUJIJMOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1NCCO)O)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40244163
Record name 2-Hydroxyethyl picramic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

99610-72-7
Record name 2-[(2-Hydroxyethyl)amino]-4,6-dinitrophenol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxyethyl picramic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxyethyl picramic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-hydroxy-3,5-dinitroanilino)ethanol
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Record name 2-HYDROXYETHYL PICRAMIC ACID
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